molecular formula C17H20N2O2 B13910542 2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid

2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid

Cat. No.: B13910542
M. Wt: 284.35 g/mol
InChI Key: URQJEWOQYCGZHY-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid is a synthetic organic compound that features a diazepane ring and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid typically involves the formation of the diazepane ring followed by the introduction of the naphthyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the diazepane ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the naphthyl group via substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a drug candidate for targeting specific biological pathways.

    Biological Studies: Investigation of its interactions with enzymes, receptors, or other biomolecules.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid would involve its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-Diazepan-1-YL)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a naphthyl group.

    2-(1,4-Diazepan-1-YL)-2-(2-thienyl)acetic acid: Similar structure but with a thienyl group instead of a naphthyl group.

Uniqueness

2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid is unique due to the presence of the naphthyl group, which may confer specific properties such as enhanced binding affinity or selectivity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-2-naphthalen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(21)16(19-10-3-8-18-9-11-19)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,16,18H,3,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQJEWOQYCGZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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